N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide
Description
This compound features a benzamide core substituted at the para position with a morpholine-4-sulfonyl group and at the meta position with a 1H-1,3-benzodiazol-2-yl (benzimidazolyl) moiety. The benzimidazole ring contributes to π-π stacking and hydrogen-bonding interactions, while the morpholine-sulfonyl group enhances hydrophilicity and solubility.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c29-24(17-8-10-20(11-9-17)33(30,31)28-12-14-32-15-13-28)25-19-5-3-4-18(16-19)23-26-21-6-1-2-7-22(21)27-23/h1-11,16H,12-15H2,(H,25,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNBOOROWQZZHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Phenyl Group: The benzimidazole derivative is then reacted with a halogenated benzene derivative to introduce the phenyl group.
Introduction of Morpholine Sulfonyl Group: The final step involves the sulfonylation of the phenyl group with morpholine-4-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues with Varied Benzamide Substituents
Compound 10: N-[3-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-5-yl]-4-(4-methylpiperazin-1-yl)benzamide
- Key Differences : Replaces the morpholine-sulfonyl group with a 4-methylpiperazine moiety and introduces a pyrazole ring.
- Pharmacokinetic Profile : Exhibits superior aqueous solubility, cellular permeability, and lower intrinsic clearance compared to other FOXO1 inhibitors, attributed to the methylpiperazine group’s basicity and moderate lipophilicity .
- Activity : Demonstrated potent FOXO1 inhibition in cell-based assays, suggesting that piperazine derivatives may optimize drug-like properties better than morpholine-sulfonyl groups in certain contexts .
N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide
- Key Differences : Substitutes benzimidazole with an imidazole ring and replaces morpholine-sulfonyl with a chloro-fluorophenyl group.
- Activity : Showed high anticancer activity against cervical cancer cells, highlighting the importance of heterocyclic aromatic systems (imidazole vs. benzimidazole) in targeting specific biological pathways .
N-[4-(2-Aminocyclopropyl)phenyl]-3-(furan-3-yl)benzamide Hydrochloride
- Key Differences: Incorporates a furan ring and aminocyclopropyl group instead of benzimidazole and morpholine-sulfonyl.
Substituent Effects on Physicochemical Properties
*Estimated based on molecular formula.
- Morpholine-sulfonyl vs. Piperazine’s basic nitrogen may enhance solubility in acidic environments (e.g., gastrointestinal tract) .
- Benzimidazole vs. Imidazole : Benzimidazole’s extended aromatic system enhances planarity and stacking interactions, which may improve binding to flat enzymatic pockets (e.g., kinases) compared to smaller imidazole derivatives .
Biological Activity
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound characterized by its unique structural features, which include a benzimidazole moiety and a morpholine sulfonyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 462.52 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Benzimidazole Moiety | Provides a core structure with potential bioactivity. |
| Phenyl Group | Enhances hydrophobic interactions and binding affinity. |
| Morpholine Sulfonyl Group | Contributes to solubility and stability, influencing biological interactions. |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, studies have demonstrated that derivatives containing the benzamide structure can be effective against various fungal pathogens such as Botrytis cinerea and Fusarium graminearum .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The mechanism may involve:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.
- Receptor Modulation : Altering receptor activity which can lead to downstream effects in cellular signaling pathways.
This dual action enhances its potential as a therapeutic agent in treating infections or diseases mediated by these targets.
Study 1: Antifungal Activity
A study focusing on benzamide derivatives found that certain compounds demonstrated antifungal activity superior to conventional treatments at concentrations as low as 100 mg/L. For instance, compounds structurally related to this compound showed up to 84% efficacy against Botrytis cinerea, indicating a promising avenue for agricultural applications .
Study 2: Toxicity Assessment
Toxicity studies on related benzamide compounds revealed that while some exhibited low toxicity levels (e.g., an acute toxicity value of 20.58 mg/L in zebrafish embryos), the safety profile of this compound remains to be thoroughly evaluated . Such assessments are crucial for determining the viability of this compound in clinical settings.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide | Lacks morpholine sulfonyl group | Moderate antimicrobial activity |
| N-(1H-benzimidazol-2-yl)benzamide | Similar core structure | Limited efficacy against fungi |
| N-[3-(1H-benzimidazol-2-yl)propyl]acetamide | Different side chains | Enhanced antifungal properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
